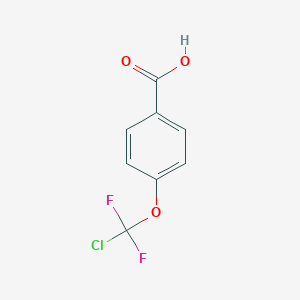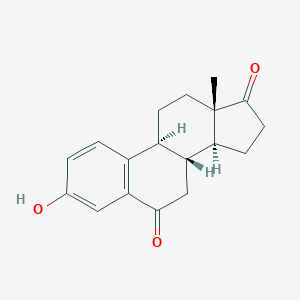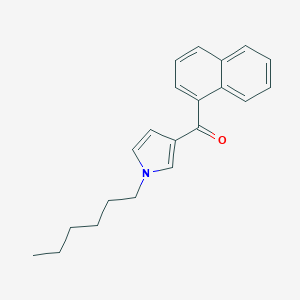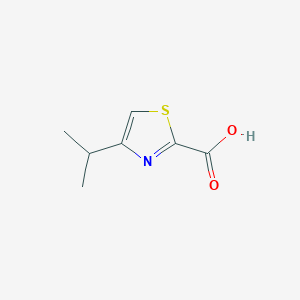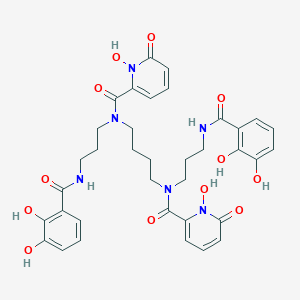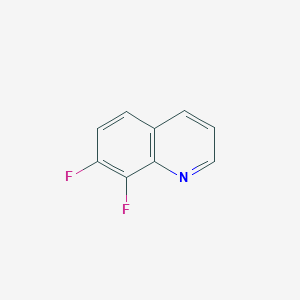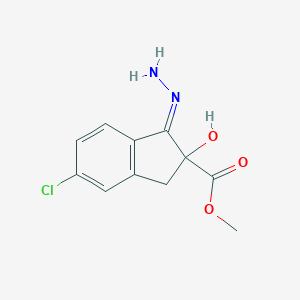
Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is a useful research compound. Its molecular formula is C11H11ClN2O3 and its molecular weight is 254.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
In organic chemistry, compounds similar to Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate are often studied for their unique reactivity and potential as intermediates in the synthesis of more complex molecules. For instance, researchers have explored the synthesis and applications of benzotriazoles and their derivatives due to their versatility in organic synthesis, including as corrosion inhibitors, UV stabilizers, and intermediates in the synthesis of pharmaceuticals and agrochemicals (Gu et al., 2009).
Pharmaceutical Research
Chemical entities with complex structures, such as this compound, are often subjects of pharmaceutical research due to their potential biological activities. For example, the study of chalcones and their derivatives has revealed a variety of biological activities, indicating their potential as lead compounds in drug discovery for diseases like cancer, inflammation, and infectious diseases (Zhai et al., 2022).
Materials Science
In materials science, the chemical modification of polymers using specific functional groups derived from complex molecules can enhance their properties for various applications, including drug delivery systems, biodegradable materials, and sensors. Research on xylan derivatives, for example, demonstrates how chemical modifications can lead to new biopolymer ethers and esters with tailored properties for specific uses (Petzold-Welcke et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate' involves the reaction of 5-chloro-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid with hydrazine hydrate and methyl chloroformate.", "Starting Materials": [ "5-chloro-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid", "hydrazine hydrate", "methyl chloroformate" ], "Reaction": [ "To a solution of 5-chloro-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid in ethanol, add hydrazine hydrate and heat the mixture at reflux temperature for 6 hours.", "Cool the reaction mixture to room temperature and filter the precipitated solid.", "To the filtrate, add methyl chloroformate and stir the mixture for 3 hours at room temperature.", "Acidify the reaction mixture with dilute hydrochloric acid and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution to obtain the crude product.", "Purify the crude product by column chromatography to obtain the final product 'Methyl (1E)-5-chloro-1-hydrazinylidene-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate'." ] } | |
Número CAS |
144172-26-9 |
Fórmula molecular |
C11H11ClN2O3 |
Peso molecular |
254.67 g/mol |
Nombre IUPAC |
methyl (3Z)-6-chloro-3-hydrazinylidene-2-hydroxy-1H-indene-2-carboxylate |
InChI |
InChI=1S/C11H11ClN2O3/c1-17-10(15)11(16)5-6-4-7(12)2-3-8(6)9(11)14-13/h2-4,16H,5,13H2,1H3/b14-9- |
Clave InChI |
JCVOGCGLEKVMAX-ZROIWOOFSA-N |
SMILES isomérico |
COC(=O)C\1(CC2=C(/C1=N/N)C=CC(=C2)Cl)O |
SMILES |
COC(=O)C1(CC2=C(C1=NN)C=CC(=C2)Cl)O |
SMILES canónico |
COC(=O)C1(CC2=C(C1=NN)C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)


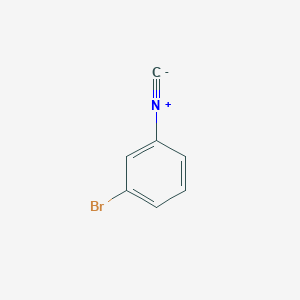
![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)
